molecular formula C12H12BrN3O B7454655 4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide

4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide

Cat. No.: B7454655
M. Wt: 294.15 g/mol
InChI Key: GBZZMURIOXFFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide is a chemical compound that belongs to the family of pyrrole-2-carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth or inflammation.
Biochemical and physiological effects:
Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been reported to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also stable under standard laboratory conditions. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a fluorescent probe for the detection of other metal ions. Furthermore, the anticancer and anti-inflammatory properties of this compound could be further explored for potential therapeutic applications.

Synthesis Methods

The synthesis of 4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide involves the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 3-methyl-2-pyridinecarboxylic acid hydrazide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature under nitrogen atmosphere. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic properties. Furthermore, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions.

Properties

IUPAC Name

4-bromo-1-methyl-N-(3-methylpyridin-2-yl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-4-3-5-14-11(8)15-12(17)10-6-9(13)7-16(10)2/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZZMURIOXFFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.